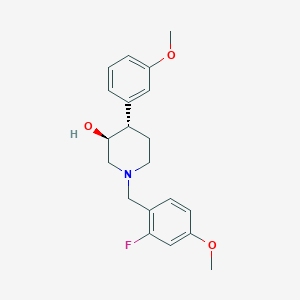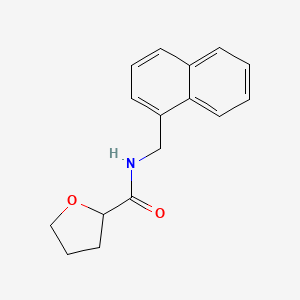![molecular formula C19H18N4O2 B4425548 4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4425548.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone
Overview
Description
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone, also known as PP2A inhibitor, is a chemical compound used in scientific research for its potential therapeutic effects. PP2A is a serine/threonine phosphatase enzyme that plays a crucial role in regulating cellular processes such as cell division, differentiation, and apoptosis. The inhibition of PP2A has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mechanism of Action
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor works by inhibiting the activity of this compound enzyme, which leads to the dysregulation of cellular processes such as cell division, differentiation, and apoptosis. This dysregulation can induce cell death in cancer cells and protect against neurotoxicity in neurodegenerative disorders. This compound inhibition has also been shown to inhibit viral replication in viral infections.
Biochemical and physiological effects:
This compound inhibitor has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibition induces cell death and sensitizes them to chemotherapy. In neurodegenerative disorders, this compound inhibition protects against neurotoxicity and improves cognitive function. This compound inhibition has also been shown to inhibit viral replication in viral infections.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor in lab experiments include its potential therapeutic effects in various diseases and its ability to inhibit this compound enzyme activity. However, the limitations of using this compound inhibitor in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
1. Further research is needed to fully understand the mechanism of action of 4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor.
2. Clinical trials are needed to determine the safety and efficacy of this compound inhibitor in humans.
3. Combination therapies with this compound inhibitor and other drugs need to be explored for their potential synergistic effects.
4. The development of more potent and selective this compound inhibitors is needed for improved therapeutic efficacy.
Scientific Research Applications
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, this compound inhibition has been shown to induce cell death in cancer cells and sensitize them to chemotherapy. In neurodegenerative disorders, this compound inhibition has been shown to protect against neurotoxicity and improve cognitive function. This compound inhibition has also been studied for its potential antiviral effects in viral infections such as HIV and hepatitis C.
properties
IUPAC Name |
4-(4-phenylpiperazine-1-carbonyl)-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18-16-9-5-4-8-15(16)17(20-21-18)19(25)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCACSIBMGPWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4425469.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4425474.png)
![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)
![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4425492.png)


![N-(tert-butyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B4425531.png)

![N-(2-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4425537.png)
![2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4425541.png)
![2-(ethylthio)-6,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425552.png)

![1-({4-[(2-methylpyridin-3-yl)oxy]piperidin-4-yl}carbonyl)azetidin-3-amine](/img/structure/B4425564.png)
![6,6-dimethyl-2-(methylthio)-9-(2-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425567.png)